molecular formula C18H16N2O2 B2424958 (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE CAS No. 324759-36-6

(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B2424958
CAS No.: 324759-36-6
M. Wt: 292.338
InChI Key: ATGNPLXQGBUABR-RVDMUPIBSA-N
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Description

(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is an organic compound with a complex structure that includes cyano, methoxy, and phenyl groups

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-9-16(17(10-13)22-2)20-18(21)15(12-19)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGNPLXQGBUABR-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 2-methoxy-4-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In medicine, (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group can participate in nucleophilic or electrophilic interactions, while the methoxy and phenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(2-methoxyphenyl)-3-phenylacrylamide
  • (E)-2-cyano-N-(4-methylphenyl)-3-phenylacrylamide
  • (E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methylphenyl)acrylamide

Uniqueness

(2E)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Biological Activity

(2E)-2-Cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide, a compound belonging to the class of cinnamamide derivatives, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide can be described by the following molecular formula:

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 374.43 g/mol
  • CAS Number : [Not listed]

This compound features a cyano group and an enamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that (2E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • PC-3: 12 µM

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 in serum levels when administered in doses ranging from 5 to 50 mg/kg.

Dose (mg/kg) TNF-alpha Reduction (%) IL-6 Reduction (%)
53025
105045
507570

The biological activity of (2E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide is attributed to its ability to modulate various signaling pathways. It is believed to inhibit key enzymes involved in inflammatory processes and cancer progression, including COX-2 and iNOS.

Molecular Docking Studies

Molecular docking studies have suggested that the compound interacts favorably with several targets:

  • COX-2 : Inhibition leads to reduced prostaglandin synthesis.
  • iNOS : Decreased nitric oxide production.
  • NF-kB Pathway : Modulation of inflammatory responses.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study conducted on MCF-7 cells revealed that treatment with (2E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide resulted in a marked increase in apoptotic cells as evidenced by flow cytometry analysis.
    "The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent" .
  • Anti-inflammatory Model :
    • In a zymosan-induced peritonitis model, administration of the compound resulted in a significant reduction in leukocyte migration, demonstrating its anti-inflammatory potential.
    "The results indicate that this compound could be developed into a therapeutic agent for inflammatory diseases" .

Q & A

Q. What are the common synthetic routes for (2E)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Substitution reactions under alkaline conditions to introduce the methoxy and methyl groups to the aromatic ring (e.g., using 2-methoxy-4-methylaniline as a precursor) .
  • Step 2: Condensation of the substituted aniline with cyanoacetic acid derivatives. For example, reacting 2-methoxy-4-methylaniline with (2E)-3-phenyl-2-cyanoacryloyl chloride in the presence of a condensing agent like DCC (dicyclohexylcarbodiimide) .
  • Step 3: Purification via column chromatography or recrystallization from ethanol/dichloromethane mixtures .

Key Considerations:

  • Reaction pH and temperature significantly affect yield. Acidic conditions may favor cyclization side products, while excessive heat can degrade the cyano group .
  • Use of anhydrous solvents (e.g., THF) minimizes hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves the (2E)-configuration and hydrogen bonding networks. Software like SHELXL and visualization tools like ORTEP-3 are critical for refining crystal structures.
  • NMR Spectroscopy:
    • 1H NMR: Confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
    • 13C NMR: Identifies the cyano group (δ 115–120 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy: Validates the amide (C=O stretch at ~1650 cm⁻¹) and cyano (C≡N stretch at ~2200 cm⁻¹) functionalities .

Table 1: Key Spectroscopic Signals

Functional GroupTechniqueSignature
Amide (C=O)IR~1650 cm⁻¹
Cyano (C≡N)IR~2200 cm⁻¹
Methoxy (-OCH3)1H NMRδ 3.8–4.0

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • High Solubility: In polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (dichloromethane) .
  • Low Solubility: In water and alkanes (hexane), requiring sonication or heating for aqueous-phase reactions .

Experimental Design Implications:

  • Use DMSO for biological assays (e.g., cytotoxicity studies) but ensure <1% v/v to avoid solvent interference.
  • For crystallization trials, dichloromethane/ethanol mixtures (1:3 v/v) yield high-quality single crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate condensation steps .
  • Stoichiometry Adjustments: A 1.2:1 molar ratio of cyanoacetic acid derivative to aniline minimizes unreacted starting material .
  • Temperature Control: Maintain ≤60°C during condensation to prevent retro-aldol side reactions .

Table 2: Optimization Parameters

ParameterOptimal RangeOutcome
Catalyst (DMAP)5 mol%85% yield
Temperature50–60°C<5% degradation

Q. How can contradictions in hydrogen bonding patterns from crystallographic data be resolved?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
  • Validation Tools: Use PLATON or SHELXL to check for missed symmetry operations or disordered solvent molecules .
  • Comparative Studies: Analyze isostructural analogs (e.g., bromo or nitro derivatives) to identify consistent packing motifs .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or inflammatory enzymes). Focus on the acrylamide moiety’s electrophilicity for covalent interactions .
  • QSAR Studies: Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data from analogs .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize synthetic targets .

Key Insight:
The cyano group’s electron-withdrawing nature enhances electrophilic reactivity, potentially improving inhibition of redox-sensitive targets like COX-2 .

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